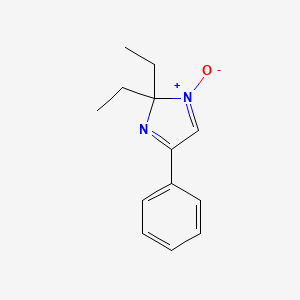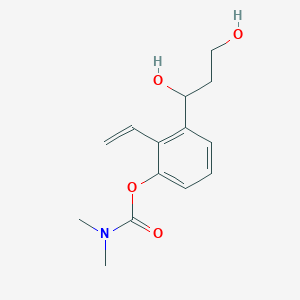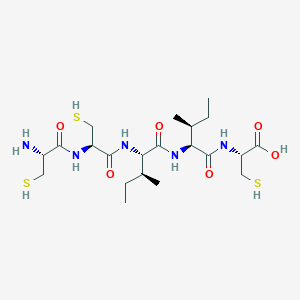
L-Cysteinyl-L-cysteinyl-L-isoleucyl-L-isoleucyl-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Cysteinyl-L-cysteinyl-L-isoleucyl-L-isoleucyl-L-cysteine is a peptide compound composed of five amino acids: two L-cysteine and two L-isoleucine residues
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-cysteinyl-L-isoleucyl-L-isoleucyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using activating agents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using techniques such as HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow similar steps as SPPS but are optimized for higher throughput and efficiency.
化学反应分析
Types of Reactions
L-Cysteinyl-L-cysteinyl-L-isoleucyl-L-isoleucyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine).
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: DTT or TCEP in aqueous solutions.
Substitution: Various organic solvents and catalysts depending on the desired substitution.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of peptide derivatives with modified functional groups.
科学研究应用
L-Cysteinyl-L-cysteinyl-L-isoleucyl-L-isoleucyl-L-cysteine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein folding and stability due to its disulfide bonds.
Medicine: Potential therapeutic applications in drug delivery and as a scaffold for designing bioactive peptides.
Industry: Utilized in the development of peptide-based materials and coatings.
作用机制
The mechanism of action of L-Cysteinyl-L-cysteinyl-L-isoleucyl-L-isoleucyl-L-cysteine involves its ability to form disulfide bonds, which can influence protein structure and function. The thiol groups in cysteine residues can undergo redox reactions, playing a crucial role in maintaining the redox balance within cells. This compound can interact with various molecular targets, including enzymes and receptors, through its peptide backbone and functional groups.
相似化合物的比较
Similar Compounds
γ-L-Glutamyl-L-cysteine: A dipeptide involved in glutathione biosynthesis.
L-Cysteinyl-L-cysteine: A simpler peptide with two cysteine residues.
L-Isoleucyl-L-isoleucyl: A dipeptide with two isoleucine residues.
Uniqueness
L-Cysteinyl-L-cysteinyl-L-isoleucyl-L-isoleucyl-L-cysteine is unique due to its specific sequence and the presence of both cysteine and isoleucine residues. This combination allows for unique structural and functional properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
918412-80-3 |
|---|---|
分子式 |
C21H39N5O6S3 |
分子量 |
553.8 g/mol |
IUPAC 名称 |
(2R)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C21H39N5O6S3/c1-5-10(3)15(19(29)24-14(9-35)21(31)32)26-20(30)16(11(4)6-2)25-18(28)13(8-34)23-17(27)12(22)7-33/h10-16,33-35H,5-9,22H2,1-4H3,(H,23,27)(H,24,29)(H,25,28)(H,26,30)(H,31,32)/t10-,11-,12-,13-,14-,15-,16-/m0/s1 |
InChI 键 |
LGNKODJBRILAQV-VWCBXMNJSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N |
规范 SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)O)NC(=O)C(CS)NC(=O)C(CS)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


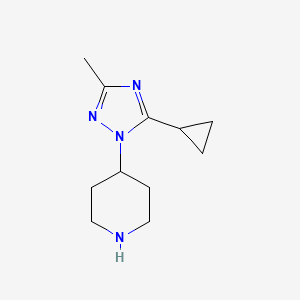
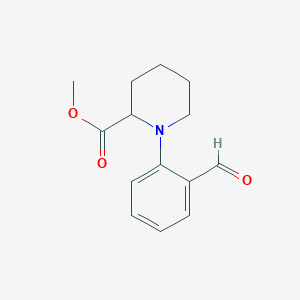
![Piperazine, 1-(9-anthracenylcarbonyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B12605485.png)
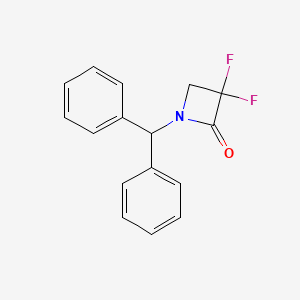
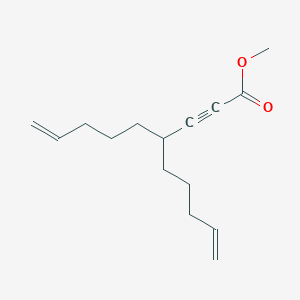

![Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]-](/img/structure/B12605506.png)
![Cyclohexyl[4-(morpholin-4-ylcarbonyl)phenyl]methanone](/img/structure/B12605510.png)

![1H-Pyrazolo[4,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-thienylsulfonyl)-](/img/structure/B12605523.png)
![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)-](/img/structure/B12605539.png)

